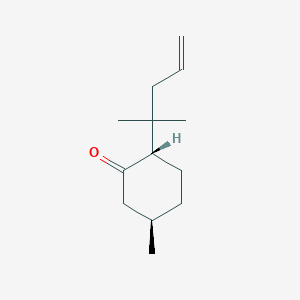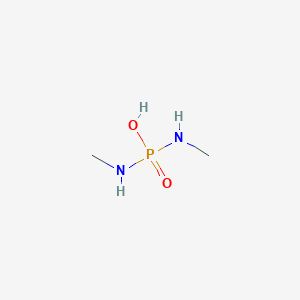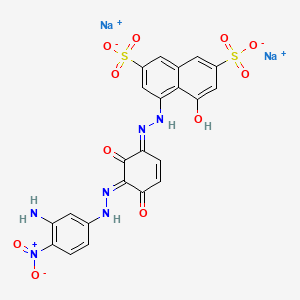
3-Ethoxy-7-methyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-7-methyl-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methyl-10H-phenothiazine typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a Smiles rearrangement, resulting in the formation of the phenothiazine core . The reaction conditions often include the use of sodium hydroxide (NaOH) and ethanol (C2H5OH) as solvents, with the reaction mixture being refluxed for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-methyl-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxy and methyl groups on the phenothiazine core.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups onto the phenothiazine core.
Major Products Formed
The major products formed from these reactions include phenothiazine-5,5-dioxides, various substituted phenothiazines, and other derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-methyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. Phenothiazines are known to exert their effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in their antipsychotic and neuroleptic activities . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenothiazine: This compound has a similar structure but lacks the ethoxy group at the 3-position.
3,7-Dibromophenothiazine: This derivative contains bromine atoms at the 3 and 7 positions, which significantly alters its chemical properties and reactivity.
10-Alkyl-10H-phenothiazine: These derivatives have various alkyl groups attached to the nitrogen atom at position 10, affecting their solubility and biological activities.
Uniqueness
The presence of both ethoxy and methyl groups in 3-Ethoxy-7-methyl-10H-phenothiazine imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
72701-21-4 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
3-ethoxy-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-3-17-11-5-7-13-15(9-11)18-14-8-10(2)4-6-12(14)16-13/h4-9,16H,3H2,1-2H3 |
InChI Key |
GOUYCVWSHDHSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


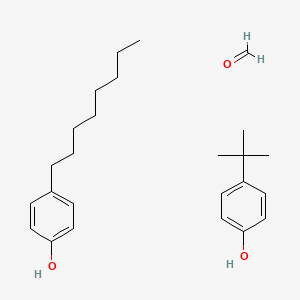

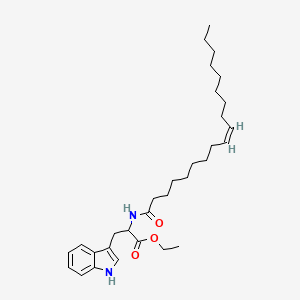
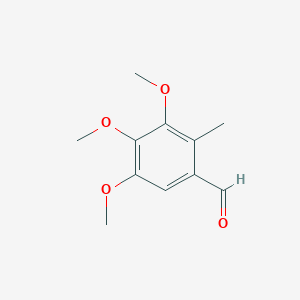

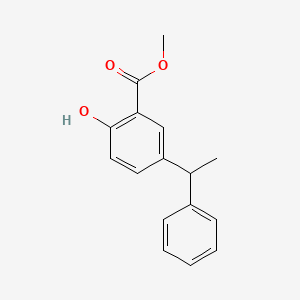

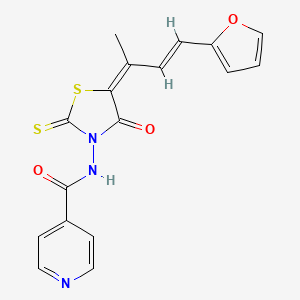

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
